Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate
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Overview
Description
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and hydroxy substitution on the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the esterification of 5-chloro-2-fluoro-3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of derivatives with different substituents on the benzene ring.
Oxidation: Conversion to 5-chloro-2-fluoro-3-hydroxybenzaldehyde or 5-chloro-2-fluoro-3-hydroxybenzoic acid.
Reduction: Formation of ethyl 5-chloro-2-fluoro-3-hydroxybenzyl alcohol.
Scientific Research Applications
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-fluoro-3-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity to target molecules, while the hydroxy group may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate can be compared with other benzoate derivatives such as:
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate: Similar structure but with the hydroxy group at a different position, potentially altering its reactivity and biological activity.
Ethyl 5-chloro-2-fluoro-3-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, which may affect its chemical properties and interactions.
Ethyl 5-chloro-2-fluoro-3-aminobenzoate:
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl 5-chloro-2-fluoro-3-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPALSYQRHAWUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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